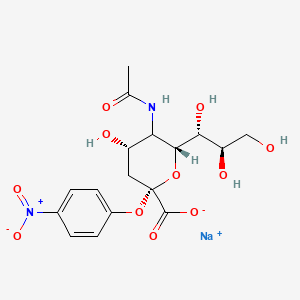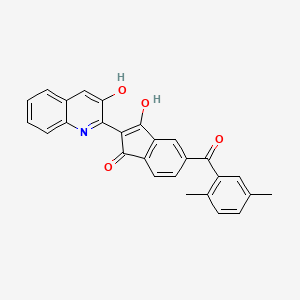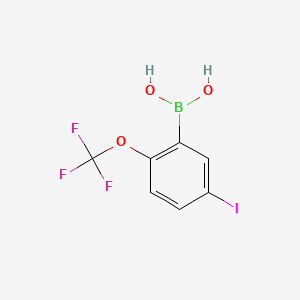
5-Iodo-2-trifluoromethoxyphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2-trifluoromethoxyphenylboronic acid is a boronic acid derivative with the molecular formula C7H5BF3IO3 and a molecular weight of 331.83 g/mol . This compound is characterized by the presence of an iodine atom, a trifluoromethoxy group, and a boronic acid moiety attached to a phenyl ring. It is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in complex organic molecules .
Mechanism of Action
Boronic acids are a class of compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (forming a B(OH)2 group). They are known for their versatility in various chemical reactions, most notably in the Suzuki-Miyaura cross-coupling . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, a key process in the synthesis of many organic compounds .
Preparation Methods
The synthesis of 5-iodo-2-trifluoromethoxyphenylboronic acid typically involves the following steps:
Trifluoromethoxylation: The addition of a trifluoromethoxy group.
Boronic Acid Formation: The final step involves converting the phenyl ring into a boronic acid derivative.
The reaction conditions for these steps often require specific catalysts and reagents to ensure high yield and purity. Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring cost-effectiveness and scalability .
Chemical Reactions Analysis
5-Iodo-2-trifluoromethoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with halides or pseudohalides in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol .
Scientific Research Applications
5-Iodo-2-trifluoromethoxyphenylboronic acid has several applications in scientific research:
Biology: The compound can be used to create biologically active molecules that can interact with specific biological targets.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
5-Iodo-2-trifluoromethoxyphenylboronic acid can be compared with other boronic acid derivatives such as:
Phenylboronic Acid: Lacks the iodine and trifluoromethoxy groups, making it less reactive in certain coupling reactions.
4-Iodo-2-trifluoromethoxyphenylboronic Acid: Similar structure but with the iodine atom at a different position, affecting its reactivity and selectivity in reactions.
2-Trifluoromethoxyphenylboronic Acid: Lacks the iodine atom, which can influence its coupling efficiency and the types of reactions it can undergo.
The unique combination of the iodine and trifluoromethoxy groups in this compound provides distinct reactivity and selectivity advantages in synthetic applications .
Properties
IUPAC Name |
[5-iodo-2-(trifluoromethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF3IO3/c9-7(10,11)15-6-2-1-4(12)3-5(6)8(13)14/h1-3,13-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPPAYYLWWNTBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)I)OC(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF3IO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681719 |
Source


|
| Record name | [5-Iodo-2-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-12-0 |
Source


|
| Record name | [5-Iodo-2-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B599118.png)

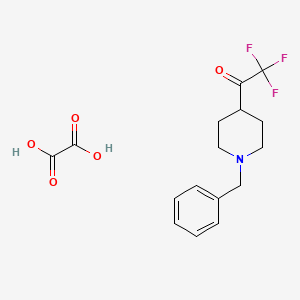
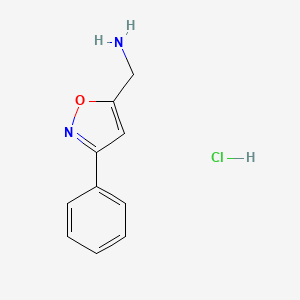
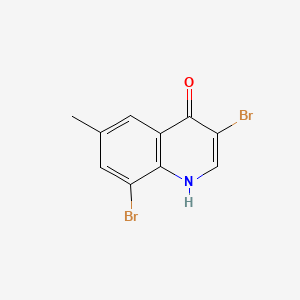
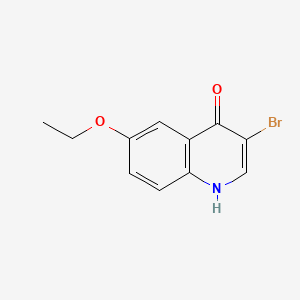
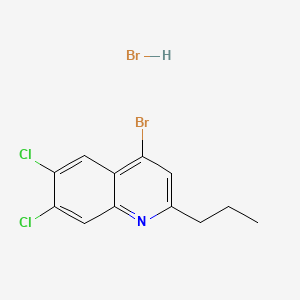
![2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride](/img/structure/B599133.png)
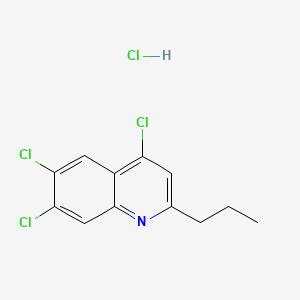
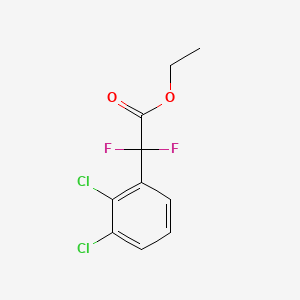
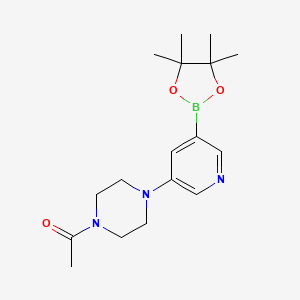
![6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one](/img/structure/B599139.png)
